tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate
Overview
Description
“tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate” is a chemical compound with the CAS Number: 479028-31-4 . It has a molecular weight of 243.35 and its IUPAC name is tert-butyl cyclohexyl (2-hydroxyethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h11,15H,4-10H2,1-3H3 . This indicates that the compound has 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 243.35 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Biodegradation and Environmental Remediation
- MTBE Biodegradation : Research on methyl tert-butyl ether (MTBE) biodegradation provides insights into the metabolic pathways and environmental fate of similar tert-butyl compounds. MTBE, a common gasoline additive, undergoes biodegradation under both aerobic and anaerobic conditions, involving key intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA). This suggests that compounds with tert-butyl groups might also participate in environmental biodegradation processes, making them relevant in the study of pollution mitigation and environmental remediation (Fiorenza & Rifai, 2003).
Synthetic Applications and Catalysis
- Synthetic Phenolic Antioxidants : The study of synthetic phenolic antioxidants, including those with tert-butyl groups, highlights their role in preventing oxidative reactions and extending product shelf life in various industries. This area of research may relate to the synthesis or application of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate as a potential antioxidant or stabilizer in industrial processes (Liu & Mabury, 2020).
Environmental Impact and Health Safety
- Ethyl Carbamate in Foods and Beverages : While focusing on ethyl carbamate, research in this area touches upon the health concerns related to carbamate compounds in consumables. Understanding the formation, occurrence, and toxicity of such compounds is essential for assessing the safety and environmental impact of chemically similar substances like this compound (Weber & Sharypov, 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h11,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLSVBAGWEOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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